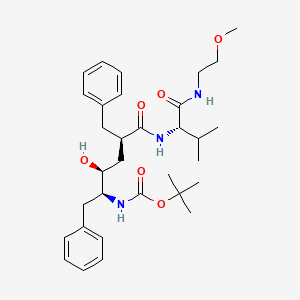
alpha-(2-(4-Chlorophenyl)-2-hydroxyethyl)-1-piperidinepropanoic acid hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-(2-(4-Chlorophenyl)-2-hydroxyethyl)-1-piperidinepropanoic acid hydrazide is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a piperidine ring, a chlorophenyl group, and a hydrazide functional group, making it a versatile molecule for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(2-(4-Chlorophenyl)-2-hydroxyethyl)-1-piperidinepropanoic acid hydrazide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-chlorobenzaldehyde with piperidine to form an intermediate, which is then reacted with ethyl acetoacetate to yield the desired product. The reaction conditions often include the use of solvents like ethanol and catalysts such as acetic acid .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or microwave-assisted synthesis. These methods can enhance reaction rates and yields while minimizing the use of hazardous reagents .
Chemical Reactions Analysis
Types of Reactions
Alpha-(2-(4-Chlorophenyl)-2-hydroxyethyl)-1-piperidinepropanoic acid hydrazide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
The common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Alpha-(2-(4-Chlorophenyl)-2-hydroxyethyl)-1-piperidinepropanoic acid hydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of alpha-(2-(4-Chlorophenyl)-2-hydroxyethyl)-1-piperidinepropanoic acid hydrazide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
4-Chlorophenylhydrazine: Shares the chlorophenyl group but lacks the piperidine and propanoic acid components.
Piperidine-4-carboxylic acid: Contains the piperidine ring but differs in the functional groups attached.
Ethyl acetoacetate: Used as a precursor in the synthesis but lacks the complex structure of the final compound.
Uniqueness
Alpha-(2-(4-Chlorophenyl)-2-hydroxyethyl)-1-piperidinepropanoic acid hydrazide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for diverse applications in research and industry .
Properties
CAS No. |
124500-13-6 |
|---|---|
Molecular Formula |
C16H24ClN3O2 |
Molecular Weight |
325.83 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-4-hydroxy-2-(piperidin-1-ylmethyl)butanehydrazide |
InChI |
InChI=1S/C16H24ClN3O2/c17-14-6-4-12(5-7-14)15(21)10-13(16(22)19-18)11-20-8-2-1-3-9-20/h4-7,13,15,21H,1-3,8-11,18H2,(H,19,22) |
InChI Key |
NLGVYOHOCFWYEG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC(CC(C2=CC=C(C=C2)Cl)O)C(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,34,40-triazapentadecacyclo[34.23.0.02,18.04,17.05,14.07,12.019,35.020,33.023,32.025,30.038,58.039,55.041,54.042,51.044,49]nonapentaconta-1,4(17),5(14),7,9,11,15,18,20(33),21,23(32),25,27,29,35,38(58),39(55),41(54),42(51),44,46,48,52,56-tetracosaene-6,13,24,31,37,43,50,59-octone](/img/structure/B12724946.png)





![6-[2-[5-chloro-2-(2-methylpropoxy)phenyl]phenyl]pyridine-2-carboxylic acid](/img/structure/B12724973.png)






